molecular formula C22H14Br2FN3O6 B11540935 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11540935
M. Wt: 595.2 g/mol
InChI Key: QMRXGOYNQFCCPY-KBKYJPHKSA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the imine intermediate: This involves the reaction of 2,4-dibromo-6-formylphenol with 2-(2-nitrophenoxy)acetamide under acidic conditions to form the imine intermediate.

    Coupling with 3-fluorobenzoic acid: The imine intermediate is then coupled with 3-fluorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl acetate

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to the presence of the 3-fluorobenzoate group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H14Br2FN3O6

Molecular Weight

595.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H14Br2FN3O6/c23-15-8-14(21(17(24)10-15)34-22(30)13-4-3-5-16(25)9-13)11-26-27-20(29)12-33-19-7-2-1-6-18(19)28(31)32/h1-11H,12H2,(H,27,29)/b26-11+

InChI Key

QMRXGOYNQFCCPY-KBKYJPHKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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